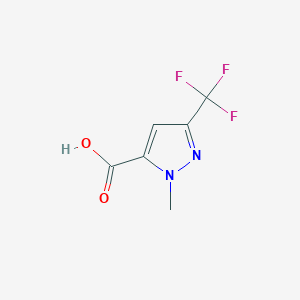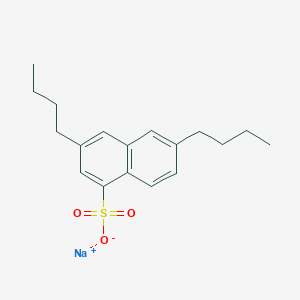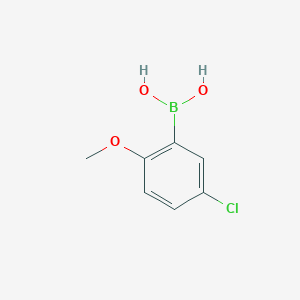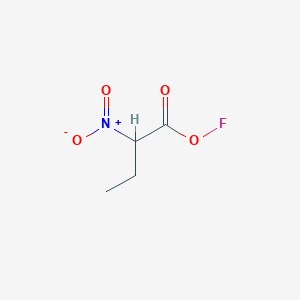
Acide 1-méthyl-3-(trifluorométhyl)-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (MTFPCA) is an organic compound that has recently been gaining attention in the scientific community due to its unique properties. MTFPCA is a pyrazole carboxylic acid with a trifluoromethyl group attached to the 1-methyl position. This compound has been found to possess a wide range of applications in various scientific fields such as organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthèse de petites molécules bioactives
Le composé est utilisé comme un ester pinacolique d'acide boronique pour la synthèse de diverses petites molécules bioactives . Cette application est particulièrement utile dans le domaine de la chimie médicinale, où la création de nouveaux composés bioactifs est essentielle pour la découverte et le développement de médicaments.
Antagoniste du récepteur aux hydrocarbures aromatiques
Le composé est connu pour agir comme un antagoniste du facteur de transcription cytosolique du récepteur aux hydrocarbures aromatiques (AhR) . Ce récepteur est un facteur de transcription dépendant de la liaison d'un ligand qui peut détecter une large gamme de molécules exogènes et endogènes structurellement différentes. Le composé exerce un antagonisme sélectif pour le ligand et est plus efficace sur les hydrocarbures aromatiques halogénés .
Inhibition de la signalisation AhR
Le composé est utilisé pour inhiber la signalisation AhR . Ceci est particulièrement utile pour étudier le rôle de AhR dans divers processus biologiques et comprendre comment sa dysrégulation peut entraîner des maladies.
Synthèse d'hétérocycles condensés
Des dérivés du composé, appelés 3(5)-aminopyrazoles, sont utilisés comme matières de départ pour la synthèse d'hétérocycles condensés, notamment les pyrazolo[1,5-a]pyrimidines . Ces hétérocycles condensés présentent un intérêt en chimie organique et médicinale en raison de leur large éventail d'applications.
Étude du tautomérisme
Le composé est utilisé dans l'étude du tautomérisme, un phénomène qui peut influencer sa réactivité . Comprendre cela peut avoir un impact sur les stratégies synthétiques auxquelles le composé participe, ainsi que sur les activités biologiques des cibles portant un groupement pyrazole .
Traitement des maladies médiées par la vanine
Le composé est utilisé dans la préparation d'arylaminopyridine carboxamides en tant qu'inhibiteurs de la vanine pour le traitement des maladies médiées par la vanine . Cela met en évidence ses applications thérapeutiques potentielles.
Safety and Hazards
Orientations Futures
“1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a useful intermediate for the synthesis of various bioactive small molecules . Its improved synthesis process has good industrial value due to its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations . Therefore, it is expected to have wide applications in the future.
Mécanisme D'action
Target of Action
It’s structurally similar compound, ch-223191, is known to antagonize the aryl hydrocarbon receptor .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its target receptor and modulate its activity .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQLOWJSBFHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345708 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
128694-63-3 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)

![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)



![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)
